
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide: is an organic compound that features a benzodioxole ring, a bromine atom, and a propanamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is the C5a receptor (C5aR) . The C5aR is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .
Mode of Action
This compound, also known as NDT 9513727, acts as a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types .
Biochemical Pathways
The compound’s action on the C5aR affects the complement system , which has three effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex . By acting as an inverse agonist of the C5aR, this compound can modulate these pathways and their downstream effects.
Result of Action
The action of this compound results in the inhibition of C5a-induced responses . This includes the inhibition of guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . It effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination: The benzodioxole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Amidation: The brominated benzodioxole is reacted with 2-bromopropanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxole ring and the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
N-(1,3-Benzodioxol-5-ylmethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of bromine.
N-(1,3-Benzodioxol-5-ylmethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.
Biological Activity: The specific biological activities of the compound can vary based on the halogen present, with bromine often providing a balance between reactivity and stability.
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C11H12BrN2O3
- Molecular Weight : 286.12 g/mol
- CAS Number : 349443-05-6
- SMILES Notation : BrCCC(=O)NCc1cc2c(OCO2)cc1
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Vascular Smooth Muscle Interaction : The compound has been shown to stimulate mitogenesis in vascular smooth muscle cells in vitro, which may contribute to its vasoconstrictive effects . This action is mediated through the binding of endothelin to its receptors on vascular smooth muscle, leading to increased mean arterial blood pressure and decreased cardiac output.
- Gastrointestinal Effects : Research indicates that this compound can induce the formation of gastric ulcers, suggesting a potential for gastrointestinal side effects .
- Hormonal Regulation : The compound stimulates the release of atrial natriuretic factor and increases plasma levels of vasopressin and catecholamines while inhibiting renin release . These hormonal changes can have widespread effects on fluid balance and blood pressure regulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Vascular Smooth Muscle Cell Proliferation
A study investigated the effect of this compound on vascular smooth muscle cell proliferation. Results indicated a significant increase in cell proliferation rates compared to control groups, highlighting its potential role in vascular remodeling processes.
Case Study 2: Gastrointestinal Toxicity
In an animal model, administration of this compound led to notable gastrointestinal disturbances, including ulcer formation. This study emphasized the need for caution in therapeutic applications involving this compound.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIWRVIQPSDYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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